Cas no 5596-87-2 (3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine)

3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine is a versatile organic compound featuring a tetrahydroisoquinoline core linked to a propylamine side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and cardiovascular systems. Its rigid tetrahydroisoquinoline scaffold enhances binding affinity to biological targets, while the flexible amine tail allows for further functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility is underscored by its role in constructing complex heterocycles and its potential as a precursor for drug discovery. High purity grades are available for research and industrial applications.
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine structure
5596-87-2 structure
Product Name:3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine
CAS No:5596-87-2
MF:C12H18N2
MW:190.284722805023
MDL:MFCD06446877
CID:944741
PubChem ID:7138391
Update Time:2025-09-28

3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine
    • 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine
    • LS-02628
    • MFCD06446877
    • F2187-2292
    • SCHEMBL2795026
    • STK504345
    • 4X1
    • C12H18N2
    • A1-26328
    • AKOS000123486
    • EN300-33580
    • Q27455181
    • DTXSID50427960
    • CS-0453601
    • 5596-87-2
    • 3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine
    • Z271005928
    • 3,4-DIHYDRO-2(1H)-ISOQUINOLINEPROPANAMINE
    • G80474
    • ALBB-007163
    • MDL: MFCD06446877
    • Inchi: 1S/C12H18N2/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2
    • InChI Key: OZWGXKVQFUBMTE-UHFFFAOYSA-N
    • SMILES: N1(CCCN)CC2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.3Ų

3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine Security Information

  • HazardClass:IRRITANT

3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine Pricemore >>

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Additional information on 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine

Introduction to 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine (CAS No. 5596-87-2)

3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 5596-87-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its pharmacological relevance and biological activity. The presence of the amine functional group at the propyl chain enhances its potential as a building block in drug design and medicinal chemistry.

The compound's structure consists of a tetrahydroisoquinoline core, which is a bicyclic aromatic system derived from phenethylamine. This core is particularly noteworthy due to its association with various pharmacologically active alkaloids found in nature. The substitution at the 2-position with a propylamine side chain introduces additional complexity, making it a versatile intermediate for synthesizing more complex molecules. Such structural features are of great interest to researchers exploring novel therapeutic agents.

In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their diverse biological activities. These derivatives have been implicated in various physiological processes, including neurotransmission and modulation of metabolic pathways. The amine-substituted tetrahydroisoquinoline scaffold has shown promise in preclinical studies as a potential scaffold for drugs targeting neurological disorders, such as Parkinson's disease and depression. The compound CAS No. 5596-87-2 represents an important derivative that could serve as a precursor for further medicinal chemistry exploration.

The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine involves multi-step organic transformations that highlight the synthetic utility of tetrahydroisoquinoline intermediates. The introduction of the propylamine group at the 2-position requires careful consideration of reaction conditions to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high enantiomeric purity if necessary.

From a biochemical perspective, the compound's amine functionality makes it a potential ligand for enzyme active sites or receptor binding pockets. This property is particularly valuable in drug discovery efforts aimed at developing small-molecule inhibitors or agonists. The tetrahydroisoquinoline moiety is known to interact with aromatic residues in protein targets, suggesting that this compound could exhibit binding affinities relevant to therapeutic intervention.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of molecules like 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine with greater accuracy. Molecular docking studies have been conducted to evaluate its potential interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. These virtual screening approaches have accelerated the identification of lead compounds for further experimental validation.

The pharmaceutical industry has long recognized the importance of heterocyclic compounds in drug development. Among these, tetrahydroisoquinoline derivatives have garnered attention for their structural diversity and functional versatility. The specific modification at the 2-position with an amine group enhances the molecule's reactivity and adaptability for further derivatization. This makes CAS No. 5596-87-2 a valuable asset in synthetic libraries used by medicinal chemists.

In conclusion, 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine (CAS No. 5596-87-2) represents a significant compound with potential applications in pharmaceutical research and drug development. Its unique structural features—combining a tetrahydroisoquinoline core with an amine-substituted propyl side chain—make it an attractive candidate for further exploration. As our understanding of molecular interactions advances through interdisciplinary approaches combining organic synthesis, biochemistry, and computational modeling, compounds like this will continue to play a crucial role in discovering novel therapeutic agents.

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